molecular formula C9H10O2 B8275621 5-Methyl-2-furylpropargylcarbinol CAS No. 57544-94-2

5-Methyl-2-furylpropargylcarbinol

Cat. No. B8275621
CAS RN: 57544-94-2
M. Wt: 150.17 g/mol
InChI Key: NOWHXSQOXFHUPB-UHFFFAOYSA-N
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Description

5-Methyl-2-furylpropargylcarbinol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-furylpropargylcarbinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-furylpropargylcarbinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57544-94-2

Product Name

5-Methyl-2-furylpropargylcarbinol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)but-3-yn-1-ol

InChI

InChI=1S/C9H10O2/c1-3-4-8(10)9-6-5-7(2)11-9/h1,5-6,8,10H,4H2,2H3

InChI Key

NOWHXSQOXFHUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CC#C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same flask as in Example 1, there were charged granular magnesium (14.6 g), dry zinc chloride (6.8 g) and dry tetrahydrofuran (110 g). Propargyl bromide (0.88 g) was added thereto at 10° C. while stirring. The resultant mixture was kept in an adiabatic condition, whereupon the reaction proceeded. When the heat generation stopped, a mixture of 5-methylfurfural (55.06 g), propargyl bromide (64.5 g), tetrahydrofuran (55 g) and isopropyl ether (55 g) was dropwise added to the reaction mixture at 50° C. in 1.5 hours while stirring under cooling. The resultant mixture was kept at room temperature for 30 minutes while stirring. After completion of the reaction, the reaction mixture was treated in the same manner as in Example 1 to give 2-(1-hydroxy-3-butynyl)-5-methylfuran (60.5 g) in a yield of 81% (based on the starting 5-methylfurfural).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
110 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55.06 g
Type
reactant
Reaction Step Three
Quantity
64.5 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.88 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In the same flask as in Example 1, there were charged granular magnesium (24.3 g), dry zinc bromide (16.9 g) and dry tetrahydrofuran (110 g). Propargyl chloride (0.55 g) was added thereto at 10° C. while stirring. The resultant mixture was kept in an adiabatic condition, whereupon the reaction proceeded. When the heat generation stopped, a mixture of 5-methylfurfural (55.06 g), propargyl chloride (47.9 g) and tetrahydrofuran (110 g) was dropwise added to the reaction mixture at 35° C. in 2 hours while stirring under cooling. The resultant mixture was kept at room temperature for 30 minutes while stirring. After completion of the reaction, the reaction mixture was treated in the same manner as in Example 1 to give 2-(1-hydroxy-3-butynyl)-5-methylfuran (60.3 g) in a yield of 81% (based on the starting 5-methylfurfural).
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
catalyst
Reaction Step One
Quantity
110 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55.06 g
Type
reactant
Reaction Step Three
Quantity
47.9 g
Type
reactant
Reaction Step Three
Quantity
110 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

In the same flask as in Example 1, there were charged granular magnesium (18.2 g), dry zinc chloride (20.4 g) and dry tetrahydrofuran (220 g). Propargyl chloride (0.55 g) was added thereto at 10° C. while stirring. The resultant mixture was kept in an adiabatic condition, whereupon the reaction proceeded. When the heat generation stopped, a mixture of 5-methylfurfural (55.06 g), propargyl chloride (38.6 g), propargyl bromide (11.9 g) and toluene (55 g) was dropwise added to the reaction mixture at 30° C. in 6 hours while stirring under cooling. The resultant mixture was kept at room temperature for 30 minutes while stirring. After completion of the reaction, the reaction mixture was treated in the same manner as in Example 1 to give 2-(1-hydroxy-3-butynyl)-5-methylfuran (64.4 g) in a yield of 86% (based on the starting 5-methylfurfural).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
catalyst
Reaction Step One
Quantity
220 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55.06 g
Type
reactant
Reaction Step Three
Quantity
38.6 g
Type
reactant
Reaction Step Three
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
catalyst
Reaction Step Five

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